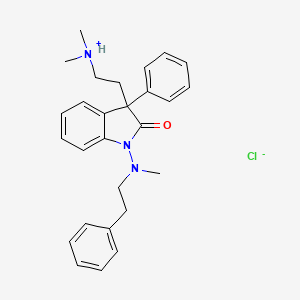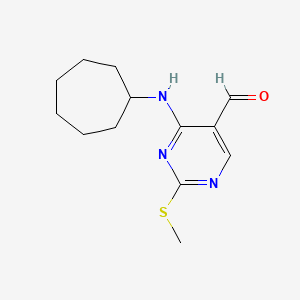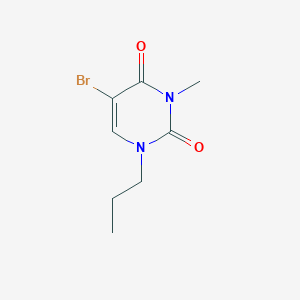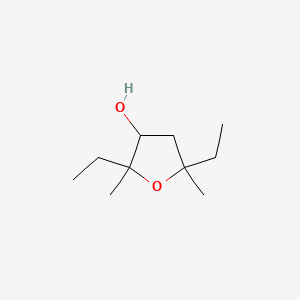
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolinone core structure, which is often associated with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylaminoethyl and methylphenethylamino groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a strong base and a suitable leaving group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-1-(phenethylamino)-3-phenyl-2-indolinone hydrochloride
- 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-quinolinone hydrochloride
Uniqueness
The uniqueness of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride lies in its specific substitution pattern and the presence of both dimethylaminoethyl and methylphenethylamino groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Would you like more details on any specific section?
属性
CAS 编号 |
33456-22-3 |
|---|---|
分子式 |
C27H32ClN3O |
分子量 |
450.0 g/mol |
IUPAC 名称 |
dimethyl-[2-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H31N3O.ClH/c1-28(2)21-19-27(23-14-8-5-9-15-23)24-16-10-11-17-25(24)30(26(27)31)29(3)20-18-22-12-6-4-7-13-22;/h4-17H,18-21H2,1-3H3;1H |
InChI 键 |
WUJIXMCYNOXSCD-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)



![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)





